(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
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Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography or NMR spectroscopy to determine the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It’s important in predicting the compound’s behavior in different conditions .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, etc. These properties can give insights into how the compound behaves under different conditions .Mechanism of Action
Target of Action
The sulfonyl group in the compound is a common feature in many biologically active molecules, including sulfa drugs . These drugs often target enzymes involved in critical biological processes, such as carbonic anhydrase and acetylcholinesterase .
Mode of Action
The mode of action of sulfonyl-containing compounds often involves the formation of strong or weak hydrogen bonds with their targets . This interaction can inhibit the function of the target enzyme, leading to therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without specific studies. Sulfonyl-containing compounds can affect a wide range of pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound depend on its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by the compound’s chemical structure, including functional groups and overall size .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of an enzyme could lead to decreased production of a certain metabolite, affecting cellular functions .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The compound’s chemical structure, including its functional groups, can affect its interactions with the environment .
Properties
IUPAC Name |
7,7-dimethyl-2-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-14-4-6-15(7-5-14)8-9-23(19,20)18-10-17(11-18)12-21-16(2,3)22-13-17/h4-9H,10-13H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRYDQOBNXIHHL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC3(C2)COC(OC3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC3(C2)COC(OC3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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